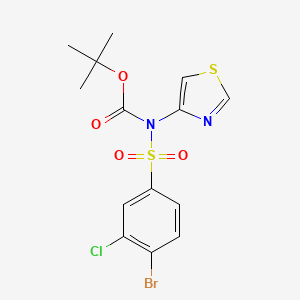![molecular formula C15H12O B12075335 (4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12075335.png)
(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4’-Ethinyl-[1,1’-biphenyl]-4-yl)methanol ist eine organische Verbindung, die aus einer Ethinylgruppe besteht, die an eine Biphenylstruktur gebunden ist, mit einer Methanolgruppe in der para-Position
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4’-Ethinyl-[1,1’-biphenyl]-4-yl)methanol umfasst typischerweise die Reaktion von 4-Brom-1,1’-Biphenyl mit Ethinylmagnesiumbromid, gefolgt von einer Grignard-Reaktion, um die Methanolgruppe einzuführen. Die Reaktionsbedingungen umfassen oft die Verwendung wasserfreier Lösungsmittel und einer inerten Atmosphäre, um unerwünschte Nebenreaktionen zu verhindern.
Industrielle Produktionsmethoden
Die industrielle Produktion von (4’-Ethinyl-[1,1’-biphenyl]-4-yl)methanol kann ähnliche Synthesewege, aber in größerem Maßstab umfassen. Der Prozess kann zusätzliche Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um die Reinheit des Endprodukts zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanol typically involves the reaction of 4-bromo-1,1’-biphenyl with ethynylmagnesium bromide, followed by a Grignard reaction to introduce the methanol group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of (4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanol may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(4’-Ethinyl-[1,1’-biphenyl]-4-yl)methanol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Ethinylgruppe in eine Ethylgruppe umwandeln.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Ethinylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) mit einem Palladiumkatalysator werden oft verwendet.
Substitution: Reagenzien wie Natriumamid (NaNH2) oder Organolithiumverbindungen können Substitutionsreaktionen erleichtern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation Biphenylcarbonsäuren ergeben, während die Reduktion ethylsubstituierte Biphenylderivate produzieren kann.
Wissenschaftliche Forschungsanwendungen
(4’-Ethinyl-[1,1’-biphenyl]-4-yl)methanol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.
Biologie: Die Verbindung kann in der Untersuchung von Enzymwirkungen und Stoffwechselwegen verwendet werden.
Industrie: Es wird aufgrund seiner einzigartigen Struktureigenschaften bei der Herstellung von fortschrittlichen Materialien wie Polymeren und Nanomaterialien verwendet.
Wirkmechanismus
Der Mechanismus, durch den (4’-Ethinyl-[1,1’-biphenyl]-4-yl)methanol seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit verschiedenen molekularen Zielstrukturen. Die Ethinylgruppe kann an π-π-Stapelwechselwirkungen teilnehmen, während die Methanolgruppe Wasserstoffbrückenbindungen mit anderen Molekülen ausbilden kann. Diese Wechselwirkungen können die Reaktivität und Bindungsaffinität der Verbindung in verschiedenen chemischen und biologischen Kontexten beeinflussen.
Wirkmechanismus
The mechanism by which (4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanol exerts its effects involves interactions with various molecular targets. The ethynyl group can participate in π-π stacking interactions, while the methanol group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Ethinylbiphenyl: Ähnliche Struktur, aber es fehlt die Methanolgruppe.
4-Vinylbiphenyl: Enthält eine Vinylgruppe anstelle einer Ethinylgruppe.
4-Biphenylmethanol: Es fehlt die Ethinylgruppe, aber es hat eine ähnliche Biphenylstruktur mit einer Methanolgruppe.
Einzigartigkeit
(4’-Ethinyl-[1,1’-biphenyl]-4-yl)methanol ist einzigartig aufgrund des Vorhandenseins sowohl der Ethinyl- als auch der Methanolgruppe, die unterschiedliche Reaktivitäts- und Interaktionsfähigkeiten bieten. Diese Kombination ermöglicht vielseitige Anwendungen in verschiedenen Bereichen und macht sie zu einer wertvollen Verbindung für Forschungs- und Industrielle Zwecke.
Eigenschaften
Molekularformel |
C15H12O |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
[4-(4-ethynylphenyl)phenyl]methanol |
InChI |
InChI=1S/C15H12O/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h1,3-10,16H,11H2 |
InChI-Schlüssel |
SBHSZRALQUDITM-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C=C1)C2=CC=C(C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


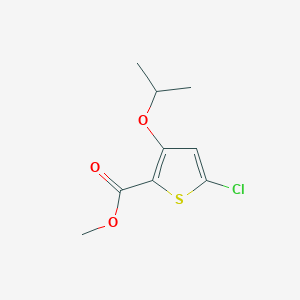
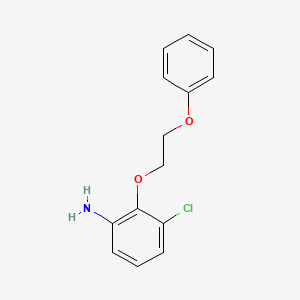
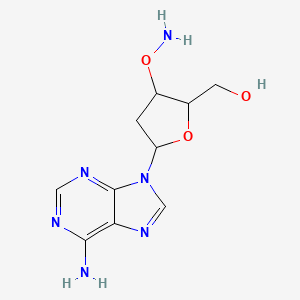
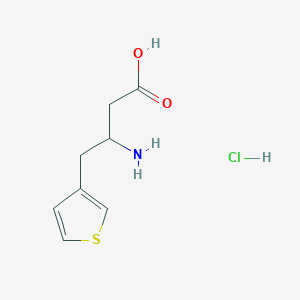
![(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12075296.png)




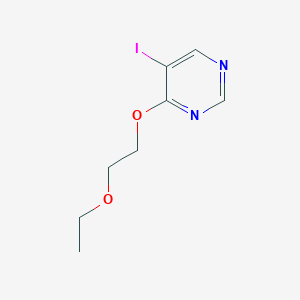

![Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12075340.png)
![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid](/img/structure/B12075344.png)
